N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine
Overview
Description
N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine is a complex organic compound with a molecular formula of C21H18N4 This compound is known for its unique structure, which includes a quinazoline core, a pyridine ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of partially or fully hydrogenated products.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for developing new antimicrobial agents targeting multidrug-resistant pathogens.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in studies investigating its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenylthioureido) Acid Derivatives: These compounds share a similar dimethylphenyl group and have shown antimicrobial activity.
Methyl Piperazine Derivatives: These compounds have structural similarities and are explored for their anticancer properties.
Uniqueness
N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine is unique due to its specific combination of a quinazoline core, a pyridine ring, and a dimethylphenyl group
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-14-7-8-15(2)19(13-14)24-21-17-5-3-4-6-18(17)23-20(25-21)16-9-11-22-12-10-16/h3-13H,1-2H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLCLAGHLCKFLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975428 | |
Record name | N-(2,5-Dimethylphenyl)-2-(pyridin-4-yl)quinazolin-4(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671198 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6000-31-3 | |
Record name | N-(2,5-Dimethylphenyl)-2-(pyridin-4-yl)quinazolin-4(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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